molecular formula C19H18N2O3S B11435807 3-(4-Ethoxyphenyl)-5-((4-methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone CAS No. 62468-57-9

3-(4-Ethoxyphenyl)-5-((4-methoxyphenyl)methylene)-2-thioxo-4-imidazolidinone

Cat. No.: B11435807
CAS No.: 62468-57-9
M. Wt: 354.4 g/mol
InChI Key: OEWNTZARNCDNEU-ATVHPVEESA-N
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Description

(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxy and methoxy phenyl groups, a sulfanylidene group, and an imidazolidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzaldehyde with 4-methoxybenzylidene in the presence of a base to form the intermediate compound. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as refluxing, use of inert organic solvents, and controlled temperature conditions are employed to ensure efficient production. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in ethyl acetate at room temperature.

    Reduction: NaBH4 in methanol or ethanol under mild conditions.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted phenyl derivatives .

Scientific Research Applications

(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)benzaldehyde
  • 2-(4-methoxyphenyl)ethyl isothiocyanate
  • 2-methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, (5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its imidazolidinone core and the presence of both ethoxy and methoxy phenyl groups.

Properties

CAS No.

62468-57-9

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-3-24-16-10-6-14(7-11-16)21-18(22)17(20-19(21)25)12-13-4-8-15(23-2)9-5-13/h4-12H,3H2,1-2H3,(H,20,25)/b17-12-

InChI Key

OEWNTZARNCDNEU-ATVHPVEESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/NC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S

Origin of Product

United States

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